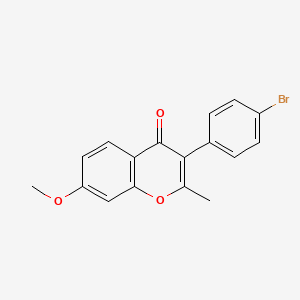

3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of chromen-4-one, which is a class of compounds known as coumarins. Coumarins are often found in plants and have various biological activities . The 4-bromophenyl group indicates the presence of a bromine atom on the phenyl ring, which could potentially enhance the biological activity of the compound.

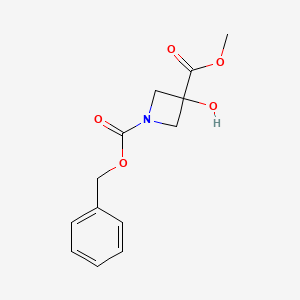

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-4-one core, with the various substituents attached at the 3, 7, and 2 positions. The presence of the bromine atom would likely have a significant impact on the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely increase the compound’s molecular weight and could affect its solubility and reactivity .科学的研究の応用

Anticancer Activity

Research has highlighted the potential of bis-chromenone derivatives, closely related to the chemical structure , for their anticancer properties. The study by Eeda Venkateswararao et al. (2014) synthesized a novel family of bis-chromenone derivatives, finding that certain compounds exhibited micromolar level in vitro anti-proliferative activity against human cancer cell lines. Structure-activity relationship (SAR) studies indicated the bis-chromone scaffold's utility in designing anticancer agents, with specific substitutions enhancing activity. This suggests that the chemical structure could serve as a basis for developing new anticancer agents through targeted modifications (Venkateswararao et al., 2014).

Antimicrobial Activity

The compound and its derivatives have been explored for antimicrobial properties. A study conducted by Vidya S. Dofe et al. (2016) on chromone based 1,2,3-triazoles synthesized through click chemistry demonstrated pronounced antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and fungal strains such as Candida albicans. This indicates the potential of the compound's framework for developing new antimicrobial agents (Dofe et al., 2016).

Chemical Synthesis and Characterization

Compounds structurally related to 3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one have been subjects of chemical synthesis and characterization studies, exploring their utility in generating novel organic scaffolds. For instance, A. Behrami and Florent Dobroshi (2019) reported the synthesis of novel organic compounds including 4-hydroxy-chromen-2-one derivatives, showcasing their high-level bacteriostatic and bactericidal activity. These findings underscore the versatility of chromen-4-one derivatives in synthesizing compounds with significant biological activity, suggesting avenues for further research into their applications (Behrami & Dobroshi, 2019).

作用機序

Target of Action

Compounds with similar structures, such as chromenones, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Without specific information on this compound, it’s difficult to determine its exact mode of action. Many chromenone derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Chromenone derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .

Result of Action

Chromenone derivatives have been found to have a variety of effects, including anti-inflammatory, anticancer, and neuroprotective effects .

特性

IUPAC Name |

3-(4-bromophenyl)-7-methoxy-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO3/c1-10-16(11-3-5-12(18)6-4-11)17(19)14-8-7-13(20-2)9-15(14)21-10/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXPMQAZOGNNKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-{5-[(4-fluorophenyl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide](/img/structure/B2536978.png)

![2-[(1-ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2536984.png)

![2-(benzylthio)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2536985.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2536986.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2536996.png)

![3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B2536999.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2537000.png)